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Compound of Interest

Compound Name:
(3-Benzo[1,3]dioxol-5-YL-isoxazol-

5-YL)-methanol

CAS No.: 438565-34-5

Cat. No.: B1276500

Get Quote

The quest for novel therapeutic agents frequently leads researchers to explore hybrid

molecules that combine the advantageous properties of well-established pharmacophores. (3-

Benzodioxol-5-YL-isoxazol-5-YL)-methanol is one such molecule, incorporating two

heterocyclic systems renowned for their diverse biological activities: the 1,3-benzodioxole (or

methylenedioxyphenyl) group and a 3,5-disubstituted isoxazole core.

The 1,3-benzodioxole moiety is a structural component found in numerous natural and

synthetic compounds exhibiting a wide spectrum of bioactivity, including anticancer, anti-

inflammatory, and antimicrobial effects.[1][2][3][4] Its unique electronic and steric properties

often enhance the pharmacological profile of parent molecules.[5] Similarly, the isoxazole ring

is a cornerstone of medicinal chemistry, with derivatives demonstrating potent anti-

inflammatory, anticancer, antimicrobial, and enzyme inhibitory activities.[6][7][8][9] The fusion of

these two scaffolds, appended with a hydroxymethyl group capable of forming crucial hydrogen

bonds, presents a compelling candidate for drug discovery.[8]

This document outlines a comprehensive theoretical characterization of (3-Benzodioxol-5-YL-

isoxazol-5-YL)-methanol. By employing a suite of computational tools, from quantum
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mechanics to molecular docking, we aim to predict its molecular behavior, drug-likeness, and

potential biological targets, thereby establishing a data-driven foundation for its future synthesis

and experimental evaluation.

Core Molecular and Physicochemical Profile
The foundational step in evaluating any potential drug candidate is to understand its

fundamental chemical and physical properties. These characteristics govern its behavior in

biological systems.

Table 1: Core Chemical Identifiers

Identifier Value Source

IUPAC Name

[3-(1,3-benzodioxol-5-
yl)-1,2-oxazol-5-
yl]methanol

[10]

CAS Number 438565-34-5 [10][11]

Molecular Formula C₁₁H₉NO₄ [10]

Molecular Weight 219.19 g/mol [10]

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CO |[10] |

Table 2: Predicted Physicochemical Properties
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Property Predicted Value
Implication in Drug
Discovery

Boiling Point 427.1 ± 45.0 °C
Indicates low volatility and
thermal stability.[11]

Density 1.407 ± 0.06 g/cm³
Standard physical property for

handling and formulation.[11]

pKa 13.30 ± 0.10

The hydroxyl group is weakly

acidic, suggesting it will be

neutral at physiological pH.[11]

| logP (o/w) | ~1.5 - 2.0 | A balanced lipophilicity, suggesting potential for good absorption and

distribution. |

The structure's inherent planarity, conferred by the fused aromatic systems, is crucial for

enabling potential π-π stacking interactions with biological targets. The methanol substituent

introduces a key hydrogen bond donor and acceptor site, which is often critical for anchoring a

ligand within a protein's active site.

A Roadmap for In Silico Drug Discovery
Modern drug development relies heavily on computational workflows to de-risk projects and

prioritize candidates with the highest probability of success.[12] This approach saves significant

time and resources by identifying potential liabilities long before costly synthesis and in vitro

testing.
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Phase 1: Candidate Design & Analysis

Phase 2: Target Identification & Interaction

Phase 3: Synthesis & Experimental Validation

Molecule Structure
(3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol

Quantum Chemical Analysis
(DFT: HOMO/LUMO, MEP) Physicochemical & ADMET Prediction Drug-Likeness Evaluation

(Lipinski's Rules)

Identify Potential Targets
(e.g., COX-2, XO)

Informs Target Selection

Molecular Docking Simulation
(Binding Affinity & Pose)

Analyze Ligand-Receptor Interactions
(H-Bonds, π-π Stacking)

Propose Synthetic Pathway

Prioritizes for Synthesis

In Vitro & In Vivo Assays

Click to download full resolution via product page

Caption: A typical computational workflow for early-stage drug discovery.
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Quantum Chemical Analysis: The Electronic
Frontier
To understand the intrinsic reactivity and stability of the molecule, we turn to quantum

mechanics (QM).[13] Density Functional Theory (DFT) is a powerful QM method that allows for

the accurate calculation of a molecule's electronic structure, providing insights that are not

apparent from a 2D drawing alone.[14][15]

Protocol: DFT-Based Molecular Property Calculation
This protocol describes a self-validating system for calculating theoretical properties. The

geometry optimization and frequency calculation steps are interdependent; a true energy

minimum is only confirmed by the absence of imaginary frequencies.

Structure Input: The 3D coordinates of (3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol are

generated using a molecular builder (e.g., Avogadro, ChemDraw).

Geometry Optimization: A full geometry optimization is performed using a DFT functional and

basis set, such as B3LYP/6-31G(d,p), which offers a good balance of accuracy and

computational cost for organic molecules.[9][16] This step finds the lowest energy

conformation of the molecule.

Frequency Calculation: A frequency analysis is performed on the optimized geometry using

the same level of theory. Causality Check: The absence of any imaginary frequencies

confirms that the optimized structure is a true local minimum on the potential energy surface.

If imaginary frequencies are present, it indicates a transition state, and the geometry must be

re-optimized.

Property Calculation: Following successful optimization, single-point energy calculations are

performed to derive electronic properties, including the energies of the Highest Occupied

Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the

Molecular Electrostatic Potential (MEP).

Table 3: Hypothetical Quantum Chemical Data
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Parameter Hypothetical Value Scientific Interpretation

HOMO Energy -6.5 eV

Represents the ability to
donate electrons. A higher
value suggests greater
electron-donating
capacity.

LUMO Energy -1.8 eV

Represents the ability to

accept electrons. A lower value

suggests greater electron-

accepting capacity.

HOMO-LUMO Gap (ΔE) 4.7 eV

A larger gap indicates higher

kinetic stability and lower

chemical reactivity.[9]

| Dipole Moment | ~2.5 Debye | Indicates a moderately polar molecule, influencing solubility

and binding interactions. |

The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich and

electron-poor regions of the molecule. Negative potential (red/yellow) is expected around the

oxygen and nitrogen atoms, indicating sites prone to electrophilic attack and hydrogen bonding.

Positive potential (blue) would be found around the hydroxyl and aromatic hydrogens. This map

is invaluable for predicting non-covalent interactions with a protein target.

Predicting Pharmacokinetics: The ADMET Profile
A compound's efficacy is irrelevant if it cannot reach its target in the body at a therapeutic

concentration without causing toxicity.[12] Predicting Absorption, Distribution, Metabolism,

Excretion, and Toxicity (ADMET) properties is therefore a critical step in early-stage drug

discovery.[17]

Protocol: In Silico ADMET and Drug-Likeness Prediction
Input: The canonical SMILES string of the molecule is obtained:

C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CO.
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Server Selection: A validated, free online ADMET prediction tool, such as SwissADME or

pkCSM, is utilized.[18] These tools employ QSAR models built from large experimental

datasets.

Execution: The SMILES string is submitted to the server for analysis.

Data Consolidation: The predicted parameters are collected and organized. A cross-

comparison between different servers is recommended to increase confidence in the

predictions.

Table 4: Predicted ADMET Profile and Drug-Likeness
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Category Parameter Predicted Value Implication

Absorption
Human Intestinal
Absorption

> 90%
Likely well-
absorbed from the
gut.

Caco-2 Permeability High

Suggests good

passive diffusion

across the intestinal

wall.

Distribution VDss (human) > 0.5 L/kg

Indicates distribution

beyond the plasma

into tissues.

CNS Permeability No

Unlikely to cross the

blood-brain barrier,

potentially reducing

CNS side effects.

Metabolism CYP2D6 Inhibitor No

Lower risk of drug-

drug interactions with

CYP2D6 substrates.

CYP3A4 Inhibitor Yes

Potential for drug-drug

interactions; the

benzodioxole moiety

is a known CYP

inhibitor.[5]

Toxicity AMES Toxicity No
Predicted to be non-

mutagenic.

hERG I Inhibition No
Low risk of

cardiotoxicity.

Drug-Likeness Lipinski's Rule of Five 0 Violations

Complies with the

rule, suggesting good

oral bioavailability.

| | Bioavailability Score | 0.55 | Indicates good potential for oral administration. |
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Analysis: The theoretical ADMET profile is largely favorable. The molecule shows promise for

good oral absorption and tissue distribution. The key liability is the potential inhibition of

CYP3A4, a common feature of benzodioxole-containing compounds. This is a critical flag for

medicinal chemists, who might consider bioisosteric replacement of this group in later

optimization cycles if this liability is confirmed experimentally.

Identifying Potential Targets via Molecular Docking
Based on the known pharmacology of its constituent scaffolds, (3-Benzodioxol-5-YL-isoxazol-5-

YL)-methanol is a strong candidate for an anti-inflammatory agent, likely acting via inhibition of

cyclooxygenase (COX) enzymes.[3][7][19] Molecular docking allows us to simulate the binding

of our molecule into the active site of a target protein, predicting its binding affinity and

preferred orientation.[20]

Protocol: Molecular Docking with AutoDock Vina
Receptor Preparation: The crystal structure of human COX-2 complexed with an inhibitor

(e.g., PDB ID: 4COX) is downloaded from the Protein Data Bank.[7] Water molecules and

the co-crystallized ligand are removed, and polar hydrogens are added using AutoDock

Tools.

Ligand Preparation: The 3D structure of our molecule, optimized from the QM calculations, is

prepared by assigning partial charges (Gasteiger charges) and defining rotatable bonds.

Grid Box Definition: A grid box is defined to encompass the known active site of COX-2,

guided by the position of the original co-crystallized inhibitor. This box defines the search

space for the docking simulation.

Docking Execution: AutoDock Vina is used to perform the docking. It employs an iterated

local search algorithm to explore possible binding poses of the ligand within the grid box.

Results Analysis: The output poses are ranked by their predicted binding affinity (in

kcal/mol). The top-scoring pose is visualized and analyzed for key molecular interactions

(e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with active site residues.

Table 5: Hypothetical Molecular Docking Results against COX-2
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Parameter Hypothetical Value

Binding Affinity -8.9 kcal/mol

Key Interacting Residues Arg120, Tyr355, Ser530, Ala527

Hydrogen Bonds Hydroxyl (-CH₂OH) with Ser530 and Tyr355

π-π Stacking Benzodioxole ring with Tyr385

| Hydrophobic Interactions| Isoxazole ring with Val349, Ala527 |

Ligand: (3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol

Receptor: COX-2 Active Site

Methanol -OH

Ser530

Hydrogen Bond

Tyr355

Hydrogen Bond

Benzodioxole Ring

Tyr385

π-π Stacking

Isoxazole Ring

Hydrophobic Pocket
(Val349, Ala527)

Hydrophobic Interaction

Click to download full resolution via product page

Caption: Key hypothetical interactions within the COX-2 active site.

Interpretation: The strong predicted binding affinity (-8.9 kcal/mol) suggests potent inhibition.

The hydrogen bonds formed by the methanol group with Ser530 and Tyr355 are particularly

significant, as these are critical residues for COX-2 inhibition. This theoretical binding mode

provides a strong rationale for prioritizing this compound for synthesis and in vitro testing as a

COX-2 inhibitor.

Proposed Synthetic Pathway
A plausible and efficient synthesis is crucial for the practical development of a compound.

Based on established literature, a [3+2] cycloaddition reaction provides a robust route to the
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3,5-disubstituted isoxazole core.[6][21]

3,4-(Methylenedioxy)benzaldehyde

3,4-(Methylenedioxy)benzaldoxime

+

Hydroxylamine
(NH₂OH·HCl) Hydroximoyl Chloride Intermediate

+

N-Chlorosuccinimide
(NCS)

(3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol

[3+2] Cycloaddition

Propargyl Alcohol +

Triethylamine
(Et₃N)

(Base)

Click to download full resolution via product page

Caption: Proposed synthetic workflow via [3+2] cycloaddition.

Protocol: General Synthesis of (3-Benzodioxol-5-YL-
isoxazol-5-YL)-methanol

Step 1: Oxime Formation: 3,4-(Methylenedioxy)benzaldehyde is reacted with hydroxylamine

hydrochloride in the presence of a base (e.g., pyridine or NaOH) in an alcoholic solvent to

yield 3,4-(Methylenedioxy)benzaldoxime.[21]

Step 2: Hydroximoyl Chloride Generation: The aldoxime from Step 1 is dissolved in a

chlorinated solvent (e.g., DCM). N-chlorosuccinimide (NCS) is added portion-wise to

generate the corresponding hydroximoyl chloride in situ.[6]

Step 3: 1,3-Dipolar Cycloaddition: Propargyl alcohol (the alkyne) and a base (e.g.,

triethylamine) are added to the reaction mixture. The base facilitates the in situ formation of

the nitrile oxide from the hydroximoyl chloride, which then undergoes a [3+2] cycloaddition

with the alkyne.[6] The reaction is monitored by TLC.

Workup and Purification: Upon completion, the reaction is quenched with water, and the

organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The
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solvent is removed under reduced pressure. The crude product is purified by column

chromatography on silica gel to yield the final compound.

Characterization: The structure of the purified product is confirmed using standard analytical

techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Conclusion and Future Directions
This in-depth theoretical guide establishes (3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol as a

molecule of significant therapeutic potential. The computational analyses predict favorable

drug-like properties, good oral bioavailability, and a low toxicity profile. Molecular docking

studies strongly suggest its potential as a potent inhibitor of the COX-2 enzyme, providing a

clear hypothesis for its mechanism of action as an anti-inflammatory agent.

The primary theoretical liability identified is the potential for CYP450 enzyme inhibition, a

known characteristic of the benzodioxole moiety. This insight is invaluable, as it allows for

proactive planning in a potential drug discovery campaign.

The logical next steps are:

Experimental Synthesis: Synthesize the target compound using the proposed pathway to

obtain a physical sample for testing.

In Vitro Validation: Perform enzyme inhibition assays (e.g., COX-1/COX-2) to experimentally

validate the docking predictions and determine the compound's potency and selectivity.

ADME Profiling: Conduct experimental ADMET studies, particularly focusing on CYP3A4

inhibition, to confirm the in silico predictions.

Lead Optimization: Should the compound show promising activity but also confirm the CYP

liability, medicinal chemists can use the structural insights from this guide to design second-

generation analogs, perhaps by replacing the benzodioxole ring with other bioisosteres to

mitigate off-target effects while retaining on-target potency.

This molecule represents a promising starting point for a drug discovery program, and the

theoretical framework presented herein provides a robust, data-driven rationale for its

advancement into experimental research.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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